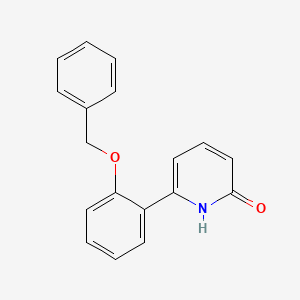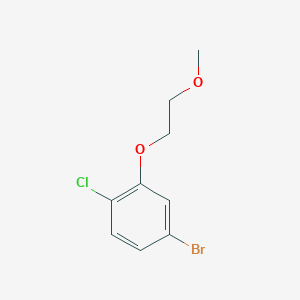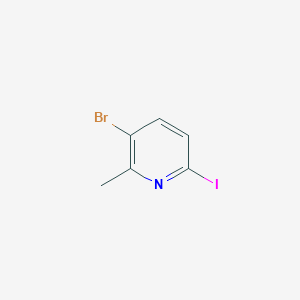![molecular formula C6H7BrN6 B1523751 3-Brom-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin CAS No. 1251925-46-8](/img/structure/B1523751.png)
3-Brom-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin
Übersicht
Beschreibung
3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Wissenschaftliche Forschungsanwendungen
3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Wirkmechanismus
Target of Action
The primary target of 3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .
Mode of Action
3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . As a result, DNA replication is halted, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 by 3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle regulatory pathway . This disruption leads to the accumulation of cells in the G1 phase and prevents them from entering the S phase for DNA replication . The downstream effect of this is the inhibition of cell proliferation, which is particularly relevant in the context of cancer cells .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
The result of the action of 3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is the inhibition of cell proliferation . By halting the cell cycle, the compound prevents the replication of DNA and the division of cells . This can lead to cell death, or apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemische Analyse
Biochemical Properties
3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . It interacts with CDK2, inhibiting its activity and thereby affecting the cell cycle .
Cellular Effects
The compound exhibits significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects at the molecular level by binding to CDK2 and inhibiting its activity . This leads to alterations in cell cycle progression and the induction of apoptosis .
Temporal Effects in Laboratory Settings
The effects of 3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine on cellular function have been observed over time in laboratory settings
Vorbereitungsmethoden
The synthesis of 3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazinyl derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazinyl group can undergo oxidation to form azides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and oxidizing agents like hydrogen peroxide or potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 3-chloro-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
These compounds share similar core structures but differ in their substituents, which can significantly affect their biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
(3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN6/c1-13-6-3(4(7)12-13)5(11-8)9-2-10-6/h2H,8H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTNTDVIOYCDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)Br)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184328 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine, 3-bromo-4-hydrazinyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251925-46-8 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine, 3-bromo-4-hydrazinyl-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251925-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine, 3-bromo-4-hydrazinyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601184328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


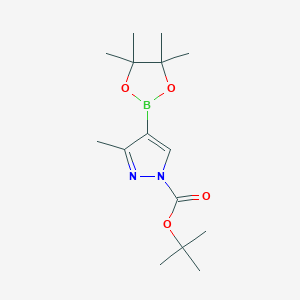
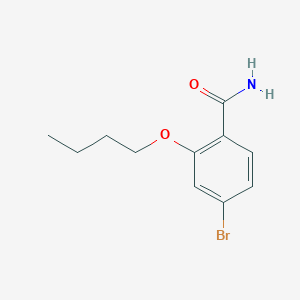




![5-Bromo-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1523680.png)
